molecular formula C21H18ClN3OS B11540847 2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11540847
M. Wt: 395.9 g/mol
InChI Key: UWNJDUIFNBUBBK-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as an amino group, a carbonitrile group, and a chloro-substituted phenyl ring. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-2-methylbenzaldehyde with thiophene-3-carboxaldehyde in the presence of an amine catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its chemical properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific reaction temperatures and pressures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments, as well as in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

2-Amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties and biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring may exhibit similar reactivity and applications in various fields.

    Amino-substituted compounds: These compounds have amino groups that can participate in similar chemical reactions and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H18ClN3OS/c1-12-15(22)4-2-5-16(12)25-17-6-3-7-18(26)20(17)19(13-8-9-27-11-13)14(10-23)21(25)24/h2,4-5,8-9,11,19H,3,6-7,24H2,1H3

InChI Key

UWNJDUIFNBUBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CSC=C4)C(=O)CCC3

Origin of Product

United States

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